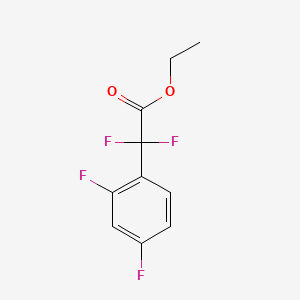

Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O2/c1-2-16-9(15)10(13,14)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKBPASPIJTDDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=C(C=C1)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681449 | |

| Record name | Ethyl (2,4-difluorophenyl)(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228957-05-8 | |

| Record name | Ethyl α,α,2,4-tetrafluorobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228957-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2,4-difluorophenyl)(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate

CAS Number: 1228957-05-8

This technical guide provides a comprehensive overview of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate, a fluorinated organic compound relevant to researchers, scientists, and professionals in drug development and chemical synthesis. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide presents information on its fundamental properties, supplemented with detailed experimental protocols and characterization data for a closely related analogue, Ethyl 2-(2,4-difluorophenyl)acetate. This information is intended to serve as a valuable reference and a predictive guide for the handling and application of this compound.

Core Compound Properties

A summary of the fundamental quantitative data for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 1228957-05-8 | [1][2] |

| Molecular Formula | C₁₀H₈F₄O₂ | [2] |

| Molecular Weight | 236.17 g/mol | [1] |

| Product Family | Protein Degrader Building Blocks | [2] |

Synthetic Pathway and Experimental Protocols

Below, we provide a detailed experimental protocol for the synthesis of a closely related analogue, Ethyl 2-(2,4-difluorophenyl)acetate , which is expected to follow a similar reaction pathway.

Analogue Synthesis: Ethyl 2-(2,4-difluorophenyl)acetate

This protocol is adapted from a study on the synthesis and crystal structure of Ethyl 2-(2,4-difluorophenyl)acetate.

Experimental Protocol:

-

Esterification: A mixture of 2-(2,4-difluorophenyl)acetic acid and ethanol is prepared.

-

Catalysis: A catalytic amount of a suitable acid catalyst (e.g., sulfuric acid) is added to the mixture.

-

Reaction: The reaction mixture is typically heated under reflux to drive the esterification to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess ethanol is removed under reduced pressure. The residue is then diluted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude product.

-

Recrystallization: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure Ethyl 2-(2,4-difluorophenyl)acetate as colorless crystals.

Characterization of the Analogue: Ethyl 2-(2,4-difluorophenyl)acetate

The synthesized analogue, Ethyl 2-(2,4-difluorophenyl)acetate, was characterized using the following methods:

| Technique | Data |

| ¹H NMR | The ¹H NMR spectrum confirms the presence of the ethyl and the 2,4-difluorophenyl groups. |

| X-ray Diffraction | Single crystal X-ray diffraction analysis revealed a monoclinic unit cell. The dihedral angle between the acetyl group and the phenyl ring was determined to be 113.4º. |

Logical Workflow for Synthesis

The following diagram illustrates a logical workflow for the synthesis of aryl-α,α-difluoroacetates, a class of compounds to which this compound belongs. This is a generalized representation based on modern synthetic methodologies.

Caption: Generalized workflow for the synthesis of Ethyl 2-Aryl-2,2-difluoroacetates.

References

In-Depth Technical Guide: Molecular Weight of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate, a compound of interest in pharmaceutical and chemical research. This document outlines the foundational data and calculation methodology to ensure accuracy and reproducibility in experimental and theoretical applications.

Molecular Formula

The chemical formula for this compound is C10H8F4O2.[1] This formula is the cornerstone for determining the compound's molecular weight.

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is detailed below.

Atomic Weights of Constituent Elements

The standard atomic weights of Carbon (C), Hydrogen (H), Fluorine (F), and Oxygen (O) are essential for this calculation.

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | ~12.011 |

| Hydrogen | H | ~1.008 |

| Fluorine | F | ~18.998 |

| Oxygen | O | ~15.999 |

Note: Atomic weights are based on the isotopic composition of the elements on Earth and may have slight variations.[2][3][4][5][6][7][8][9][10][11][12][13]

Molecular Weight Calculation

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.

| Element | Symbol | Number of Atoms | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 10 | ~12.011 | ~120.11 |

| Hydrogen | H | 8 | ~1.008 | ~8.064 |

| Fluorine | F | 4 | ~18.998 | ~75.992 |

| Oxygen | O | 2 | ~15.999 | ~31.998 |

| Total | ~236.164 |

Based on this calculation, the molecular weight of this compound is approximately 236.164 g/mol . A commonly cited molecular weight for this compound is 236.2 g/mol .[1]

Experimental Protocols

The determination of a compound's molecular weight is typically not established through a single "experiment" in the traditional sense but is derived from its molecular formula, which is confirmed by various analytical techniques.

Methodologies for Structural Confirmation and Formula Determination:

-

Mass Spectrometry (MS): This is a primary technique for determining the mass-to-charge ratio of a molecule, which directly provides its molecular weight. High-resolution mass spectrometry (HRMS) can yield a highly accurate mass, which helps in confirming the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for elucidating the chemical structure of the molecule. By identifying the connectivity and chemical environment of each atom, the molecular formula can be confidently established.

-

Elemental Analysis: This method determines the percentage composition of elements (Carbon, Hydrogen, etc.) in a sample. The results are compared with the theoretical percentages calculated from the proposed molecular formula to verify its accuracy.

Logical Workflow for Molecular Weight Calculation

The process of determining the molecular weight of a chemical compound is a logical sequence of steps, as illustrated in the following diagram.

Caption: Logical workflow for calculating molecular weight.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. quora.com [quora.com]

- 4. quora.com [quora.com]

- 5. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. princeton.edu [princeton.edu]

- 7. Oxygen - Wikipedia [en.wikipedia.org]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. Atomic Data for Fluorine (F ) [physics.nist.gov]

- 13. Oxygen, atomic [webbook.nist.gov]

An In-depth Technical Guide to Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate, a key building block in the development of targeted protein degraders. This document consolidates available data on its structure, properties, and potential applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental workflows and safety considerations are also presented to guide researchers in its effective and safe utilization.

Chemical Properties and Data

This compound is a fluorinated aromatic compound increasingly utilized in medicinal chemistry. Its structural features make it an important component for the synthesis of novel therapeutic agents.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1228957-05-8 | [1] |

| Molecular Formula | C₁₀H₈F₄O₂ | [1] |

| Molecular Weight | 236.2 g/mol | [1] |

| Purity Specification | ≥97% | [1] |

| Physical State | Not explicitly stated, likely a liquid or low-melting solid at room temperature. | Inferred |

| Storage | Room temperature. | [1] |

| Product Family | Protein Degrader Building Blocks | [1] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not publicly documented. However, a general and robust method for the synthesis of ethyl aryldifluoromethylacetate derivatives has been reported via a photoredox/copper dual catalysis. This approach utilizes commercially available arylboronic acids and ethyl bromodifluoroacetate.[2]

Conceptual Experimental Protocol: Synthesis of Ethyl Aryldifluoroacetates [2]

This protocol is a representative example and would require optimization for the specific synthesis of this compound.

-

Materials:

-

2,4-Difluorophenylboronic acid

-

Ethyl bromodifluoroacetate

-

Iridium photocatalyst (e.g., Ir(ppy)₃)

-

Copper(I) trifluoromethanesulfonate toluene complex ((CuOTf)₂·C₆H₅CH₃)

-

Potassium phosphate (K₂HPO₄)

-

N,N-Dimethylformamide (DMF)

-

(Trifluoromethyl)benzene (internal standard for ¹⁹F NMR)

-

-

Procedure:

-

To a reaction vessel, add 2,4-difluorophenylboronic acid (0.1 mmol), ethyl bromodifluoroacetate (0.2 mmol), K₂HPO₄ (0.2 mmol), Ir(ppy)₃ (2 mol %), and (CuOTf)₂·C₆H₅CH₃ (25 mol %).

-

Add DMF (1.0 mL, 0.1 M) to the vessel.

-

Irradiate the reaction mixture with blue LED strips (λmax = 455 nm) for 16 hours at room temperature.

-

Monitor the reaction progress using ¹⁹F NMR spectroscopy, with (trifluoromethyl)benzene as an internal standard to determine yield.

-

Upon completion, the product would be isolated and purified using standard techniques such as column chromatography.

-

Role in Targeted Protein Degradation and Experimental Workflows

This compound is classified as a "Protein Degrader Building Block".[1] This indicates its utility in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.

A PROTAC molecule consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3] This compound can be incorporated into the structure of a PROTAC, likely as part of the ligand for the POI or as a component of the linker.

Logical Workflow for PROTAC Development

The following diagram illustrates a typical workflow for the development of a PROTAC, where a building block such as this compound would be utilized in the "Synthesis of PROTAC Library" phase.

Caption: A logical workflow for the discovery and development of PROTACs.

Experimental Workflow for PROTAC-Mediated Protein Degradation Assay

This diagram outlines the key steps in a cellular assay to evaluate the efficacy of a synthesized PROTAC.

Caption: Experimental workflow for assessing PROTAC-induced protein degradation.

Signaling Pathway

As a building block, this compound does not have a direct signaling pathway. Instead, it is a component of a larger molecule (PROTAC) that hijacks the endogenous ubiquitin-proteasome system.

PROTAC Mechanism of Action

The diagram below illustrates the catalytic mechanism by which a PROTAC induces the degradation of a target protein.

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following recommendations are based on general safety practices for handling fluorinated organic compounds.

-

Personal Protective Equipment (PPE):

-

Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.

-

Use safety glasses with side shields or goggles.

-

Ensure adequate ventilation, and if necessary, use a NIOSH/MSHA-approved respirator.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mist.

-

Handle in accordance with good industrial hygiene and safety practices.

-

-

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Conclusion

This compound is a valuable building block for the synthesis of targeted protein degraders. While specific physicochemical and spectral data are limited in the public domain, its structural characteristics and classification as a protein degrader building block point to its significant potential in drug discovery. The provided conceptual workflows and diagrams offer a framework for its application in the development of novel therapeutics. Researchers should exercise appropriate caution and adhere to standard laboratory safety protocols when handling this compound.

References

Spectroscopic and Synthetic Profile of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H-NMR | CDCl₃ | ~4.40 | Quartet (q) | J ≈ 7.1 |

| ~1.35 | Triplet (t) | J ≈ 7.1 | ||

| ~7.60 - 7.75 | Multiplet (m) | |||

| ~7.00 - 7.15 | Multiplet (m) | |||

| ¹³C-NMR | CDCl₃ | ~163 (t) | Triplet (t) | J ≈ 35 |

| ~115 (t) | Triplet (t) | J ≈ 250 | ||

| ~164 (dd) | Doublet of Doublets (dd) | J ≈ 255, 12 | ||

| ~161 (dd) | Doublet of Doublets (dd) | J ≈ 255, 12 | ||

| ~133 (dd) | Doublet of Doublets (dd) | J ≈ 10, 3 | ||

| ~112 (dd) | Doublet of Doublets (dd) | J ≈ 21, 4 | ||

| ~105 (t) | Triplet (t) | J ≈ 26 | ||

| ~63 | Singlet (s) | |||

| ~14 | Singlet (s) | |||

| ¹⁹F-NMR | CDCl₃ | ~-100 to -110 | Triplet (t) | J ≈ 15-20 (CF₂-Ar) |

| ~-105 to -115 | Multiplet (m) | |||

| ~-115 to -125 | Multiplet (m) |

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | ~1760 - 1780 | Strong |

| C-F (Aromatic) | ~1100 - 1300 | Strong |

| C-F (Aliphatic) | ~1000 - 1100 | Strong |

| C-O (Ester) | ~1200 - 1300 | Strong |

| Aromatic C-H | ~3050 - 3150 | Medium |

| Aliphatic C-H | ~2850 - 3000 | Medium |

Table 3: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Relative Abundance |

| [M]⁺ | 236.05 | Low |

| [M - OCH₂CH₃]⁺ | 191.02 | High |

| [C₈H₄F₄]⁺ | 188.02 | Medium |

| [C₆H₃F₂]⁺ | 112.02 | Medium |

| [COOCH₂CH₃]⁺ | 73.06 | Medium |

Experimental Protocols

As a specific, published synthesis protocol for this compound is not available, a robust and analogous method is proposed based on a copper-catalyzed cross-coupling reaction. This approach is widely used for the formation of C-C bonds involving fluorinated synthons.

Proposed Synthesis of this compound

This protocol is adapted from methodologies known for the synthesis of similar aryl-difluoroacetates.

Reaction Scheme:

Materials:

-

2,4-difluoroiodobenzene

-

Ethyl bromodifluoroacetate

-

Copper powder, activated

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Saturated aqueous solution of ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add activated copper powder (2.5 equivalents).

-

The flask is evacuated and backfilled with nitrogen three times.

-

Anhydrous DMSO is added to the flask, followed by 2,4-difluoroiodobenzene (1.0 equivalent).

-

The mixture is stirred at room temperature for 10 minutes.

-

Ethyl bromodifluoroacetate (1.2 equivalents) is added dropwise to the reaction mixture.

-

The reaction mixture is heated to 60-70 °C and stirred vigorously under a nitrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion of the reaction, the mixture is cooled to room temperature and diluted with diethyl ether.

-

The resulting suspension is filtered through a pad of Celite to remove the copper salts.

-

The filtrate is washed sequentially with a saturated aqueous solution of NH₄Cl, water, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent to afford pure this compound.

Visualizations

Proposed Synthetic Workflow

Caption: Workflow for the proposed synthesis.

An In-depth Technical Guide to the NMR Analysis of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate

Audience: Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Predicted NMR Correlations

Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate possesses a complex molecular structure with multiple fluorine atoms that significantly influence its NMR spectra. The ethyl ester group, the difluorinated alpha-carbon, and the 2,4-difluorinated phenyl ring each give rise to characteristic signals. The key feature of its spectra will be the extensive coupling between protons, carbons, and fluorine nuclei (¹H-¹⁹F, ¹³C-¹⁹F, and ¹⁹F-¹⁹F).

The logical diagram below illustrates the expected key couplings that would be observed in the NMR spectra, highlighting the complex spin systems present in the molecule.

Predicted Quantitative NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).

Predicted ¹H NMR Data

Spectrometer Frequency: 400 MHz, Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Coupling Constants (J, Hz) |

| ~ 7.6 - 7.8 | m | H-6 (Aromatic) | J(H,H), J(H,F) |

| ~ 7.0 - 7.2 | m | H-3, H-5 (Aromatic) | J(H,H), J(H,F) |

| ~ 4.45 | q | O-CH₂-CH₃ | ³J(H,H) ≈ 7.1 |

| ~ 1.38 | t | O-CH₂-CH₃ | ³J(H,H) ≈ 7.1 |

Note: The aromatic protons will exhibit complex multiplets due to ¹H-¹H couplings and additional couplings to the fluorine atoms on the ring (F-2, F-4) and potentially through-space or long-range coupling to the Cα-F₂ fluorines.

Predicted ¹³C NMR Data

Spectrometer Frequency: 100 MHz, Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Coupling Constants (J, Hz) |

| ~ 162 - 164 | t | C=O | ²J(C,F) ≈ 30-35 |

| ~ 160 - 165 | dd | C-2, C-4 (Aromatic) | ¹J(C,F) ≈ 240-255, ²J(C,F) ≈ 20-25 |

| ~ 132 - 134 | m | C-6 (Aromatic) | J(C,F) |

| ~ 115 - 120 | t | CαF₂ | ¹J(C,F) ≈ 250-260 |

| ~ 112 - 115 | m | C-5 (Aromatic) | J(C,F) |

| ~ 104 - 106 | t | C-3 (Aromatic) | ²J(C,F) ≈ 25 |

| ~ 64 | s | O-CH₂-CH₃ | - |

| ~ 14 | s | O-CH₂-CH₃ | - |

Note: Carbons C-1, C-2, C-3, C-4, C-5, and C-6 will all show coupling to fluorine. The Cα will appear as a triplet due to coupling with the two directly attached fluorine atoms. The carbonyl carbon will also show a triplet due to two-bond coupling to the Cα fluorines. The aromatic carbons will show complex splitting from couplings to F-2 and F-4.

Predicted ¹⁹F NMR Data

Spectrometer Frequency: 376 MHz, Solvent: CDCl₃, Reference: CFCl₃ (δ 0.0)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Coupling Constants (J, Hz) |

| ~ -95 to -105 | m | CαF₂ | J(F,F) |

| ~ -105 to -115 | m | F-2 (Aromatic) | J(F,F), J(F,H) |

| ~ -110 to -120 | m | F-4 (Aromatic) | J(F,F), J(F,H) |

Note: The ¹⁹F spectrum is expected to be the most definitive for characterization. The CαF₂ signal will likely couple with the aromatic fluorines and potentially the aromatic protons. The two aromatic fluorine signals (F-2 and F-4) will couple to each other, to the aromatic protons, and potentially show long-range coupling to the CαF₂ group, resulting in complex multiplets for all three fluorine environments.

Experimental Protocols

A standardized protocol for the NMR analysis of this compound is provided below.

Sample Preparation

-

Weigh approximately 10-20 mg of the compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

NMR Data Acquisition

NMR spectra should be acquired on a multi-nuclear NMR spectrometer operating at a field strength of at least 400 MHz for ¹H.

-

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Internal Reference: TMS (δ 0.00)[1]

-

Temperature: 298 K

-

Pulse Program: Standard 90° pulse

-

Relaxation Delay: 2.0 s

-

Number of Scans: 16-32

-

-

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz

-

Solvent: CDCl₃

-

Internal Reference: CDCl₃ (δ 77.16)[1]

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30)

-

Relaxation Delay: 2.0 s

-

Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise)

-

-

¹⁹F NMR Spectroscopy:

-

Spectrometer Frequency: 376 MHz (for a 400 MHz ¹H instrument)

-

Solvent: CDCl₃

-

Internal Reference: Trichlorofluoromethane (CFCl₃) as an external or internal standard (δ 0.0)[1]. Alternatively, spectra can be referenced to another known fluorinated compound.

-

Temperature: 298 K

-

Pulse Program: Standard 90° pulse, potentially with ¹H decoupling to simplify multiplets.

-

Relaxation Delay: 2.0 s

-

Number of Scans: 128-256

-

Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the resulting spectra manually.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the appropriate internal reference.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and measure the coupling constants for all spectra. For complex multiplets, simulation software may be required for full analysis.

References

An In-depth Technical Guide on the Mass Spectrometry of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted mass spectrometric behavior of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate, a fluorinated compound of interest in drug development and medicinal chemistry. Due to the limited availability of public experimental mass spectrometry data for this specific molecule, this document presents a predicted fragmentation pattern based on established principles of mass spectrometry for ethyl esters and polyfluorinated aromatic compounds. It also outlines a detailed experimental protocol for its analysis and visualizes the analytical workflow.

The molecular formula for this compound is C10H8F4O2, with a molecular weight of 236.16 g/mol . The presence of multiple fluorine atoms and an ester functional group dictates a unique fragmentation pattern that is crucial for its identification and characterization.

Predicted Mass Spectrometry Data

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound under typical electron ionization (EI) conditions. The relative abundance is a qualitative prediction.

| Predicted m/z | Proposed Fragment Ion | Interpretation | Predicted Relative Abundance |

| 236 | [C10H8F4O2]+• | Molecular Ion | Low to Medium |

| 191 | [C9H8F4O]+ | Loss of ethoxy radical (•OCH2CH3) | Medium |

| 163 | [C8H3F4O]+ | Loss of ethoxycarbonyl radical (•COOCH2CH3) | High |

| 143 | [C7H3F3]+ | Loss of a fluorine atom from the [C8H3F4O]+ fragment | Medium |

| 133 | [C7H3F2O]+ | Rearrangement and loss of HF from [C8H3F4O]+ | Low |

| 114 | [C6H3F2]+ | Fragmentation of the difluorophenyl ring | Medium |

| 45 | [C2H5O]+ | Ethoxy fragment | Medium |

Experimental Protocol for Mass Spectrometric Analysis

This protocol describes a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.

1. Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

-

Working Solutions: Perform serial dilutions of the stock solution to prepare working standards in the range of 1-100 µg/mL.

-

Sample Matrix: For analysis in complex matrices (e.g., biological fluids, reaction mixtures), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interferences.

2. Gas Chromatography (GC) Conditions:

-

Instrument: A standard GC system equipped with a split/splitless injector and a mass selective detector.

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless for low concentrations, or split (e.g., 20:1) for higher concentrations.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

-

Data Acquisition: Full scan mode for identification of unknown peaks. Selected Ion Monitoring (SIM) mode can be used for quantification of the target analyte for higher sensitivity.

4. Data Analysis:

-

Peak Identification: Identify the chromatographic peak corresponding to the analyte based on its retention time.

-

Mass Spectrum Interpretation: Analyze the mass spectrum of the identified peak and compare it with the predicted fragmentation pattern.

-

Library Matching: If available, compare the obtained spectrum with a commercial or in-house mass spectral library for confirmation.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the mass spectrometry analysis and the predicted fragmentation pathway.

Caption: Workflow for the GC-MS analysis of this compound.

Caption: Predicted fragmentation pathway of this compound.

An In-depth Technical Guide to the Solubility of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available knowledge on the solubility of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility characteristics inferred from synthesis, purification, and analytical procedures. It also provides detailed experimental protocols relevant to the handling and purification of this compound, where solubility is a critical parameter.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties can influence the compound's solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈F₄O₂ | [1] |

| Molecular Weight | 236.16 g/mol | [1] |

| Appearance | Not specified; likely a liquid or low-melting solid | Inferred from related compounds |

| Storage Temperature | Room temperature | [1] |

Qualitative Solubility Data

| Solvent | Qualitative Solubility | Rationale/Inference Source |

| Water | Likely sparingly soluble to insoluble | Fluorinated organic compounds often exhibit low aqueous solubility. A related compound, ethyl difluoroacetate, is described as "slightly soluble in water". |

| Ethanol | Soluble | A structurally similar compound, Ethyl 2-(2,4-difluoro phenyl) acetate, is recrystallized from ethanol, indicating good solubility at elevated temperatures and lower solubility at room or reduced temperatures.[2] |

| Ethyl Acetate | Soluble | Commonly used as an extraction solvent in the synthesis of related difluoroacetate compounds, suggesting good solubility.[2][3] |

| Hexane / Ethyl Acetate Mixtures | Soluble | Used as a mobile phase in the column chromatography of related fluorinated compounds, indicating solubility and the ability to modulate polarity for purification.[4] |

| Dimethyl Sulfoxide (DMSO) | Likely soluble | A related compound, ethyl difluoroacetate, is sparingly soluble in DMSO. Given the additional aromatic ring, the target compound is likely to have at least comparable, if not better, solubility. |

| Methanol | Likely soluble | A related compound, ethyl difluoroacetate, is sparingly soluble in methanol. |

| Dichloromethane (DCM) | Likely soluble | A common solvent for organic reactions and purifications. |

| Diethyl Ether | Likely soluble | A common solvent for extraction and purification of organic compounds. |

Experimental Protocols Involving Solubility

The following sections detail common experimental procedures where the solubility of this compound is a critical factor.

Recrystallization is a standard technique for purifying solid organic compounds based on their differential solubility in a hot versus a cold solvent. While a specific protocol for the title compound is not available, a general procedure based on the recrystallization of the related compound, Ethyl 2-(2,4-difluoro phenyl) acetate from ethanol, is described below.[2]

Objective: To purify solid this compound by removing impurities.

Materials:

-

Crude this compound

-

Ethanol (or other suitable solvent)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Condenser (optional)

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is a likely candidate.

-

Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the selected solvent.

-

Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. If a significant amount of solid remains, add more hot solvent dropwise until the compound is fully dissolved.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The decrease in temperature will lead to a decrease in solubility, causing the pure compound to crystallize.

-

Cooling: To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column chromatography is a widely used technique to separate and purify individual compounds from a mixture based on their differential adsorption to a stationary phase and solubility in a mobile phase.

Objective: To isolate this compound from a reaction mixture.

Materials:

-

Crude mixture containing this compound

-

Silica gel (stationary phase)

-

Hexane and Ethyl Acetate (mobile phase components)

-

Chromatography column

-

Collection tubes

Procedure:

-

Stationary Phase Preparation: A slurry of silica gel in the initial mobile phase (a low polarity mixture, e.g., 95:5 hexane:ethyl acetate) is prepared and packed into the chromatography column.

-

Sample Loading: The crude mixture is dissolved in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and loaded onto the top of the silica gel bed.

-

Elution: The mobile phase is passed through the column. The polarity of the mobile phase can be gradually increased (gradient elution) by increasing the proportion of the more polar solvent (ethyl acetate).

-

Separation: Compounds in the mixture will travel down the column at different rates depending on their polarity and interaction with the stationary and mobile phases. Less polar compounds will elute first.

-

Fraction Collection: The eluent is collected in a series of fractions.

-

Analysis: Each fraction is analyzed (e.g., by Thin Layer Chromatography - TLC) to determine the presence of the desired compound.

-

Solvent Evaporation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Logical Relationship in Solubility Determination

The determination of a compound's solubility is a fundamental step in its characterization and is crucial for its application in various fields, including drug development. The logical flow for assessing solubility is depicted in the following diagram.

References

"Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate" physical appearance

Physical and Chemical Properties of Ethyl Difluoroacetate

Ethyl difluoroacetate is a versatile chemical reagent, primarily utilized in organic synthesis for the introduction of difluoromethyl groups into molecules, a critical step in the development of many pharmaceuticals and agrochemicals.

Physical Appearance

Ethyl difluoroacetate is a clear, colorless to light brown liquid. It is noted for having a fruity odor.

Quantitative Physical and Chemical Data

The key physical and chemical properties of Ethyl difluoroacetate are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C4H6F2O2 |

| Molecular Weight | 124.09 g/mol |

| CAS Number | 454-31-9 |

| Purity | ≥ 97% |

| Boiling Point | 99.2 °C (lit.) |

| Density | 1.18 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.347 (lit.) |

| Storage Temperature | Room temperature |

Experimental Protocols: Synthesis of Ethyl Difluoroacetate

The following section details a representative experimental protocol for the synthesis of Ethyl difluoroacetate. This procedure is intended for use by trained professionals in a controlled laboratory setting.

Materials and Equipment

-

N,N-dimethyl acetamide (DMAc)

-

Ethanol

-

Difluoroacetic acid fluoride

-

Reaction flask

-

Distillation column (e.g., packed with Dixon packing)

-

Heating and stirring apparatus

-

Vacuum source

-

Standard laboratory glassware and safety equipment

Synthesis Procedure

-

Reaction Setup : In a suitable reaction flask, combine 55 g (1.2 mol) of ethanol and 208 g (2.4 mol) of N,N-dimethyl acetamide (DMAc).

-

Addition of Reagent : To this mixture, add 129 g (1.25 mol) of difluoroacetic acid fluoride. The reaction should be conducted under an inert atmosphere and may require cooling.

-

Reaction Conditions : Allow the reaction to proceed for 4 hours.

-

Workup and Purification : The resulting crude mixture is then purified by distillation under reduced pressure (9.0 kPa).

-

Product Isolation : The fraction collected at a column top temperature of 41.0°C is the purified Ethyl difluoroacetate. This process typically yields a product with a purity of approximately 98.8%.

Workflow Visualization

The following diagram illustrates the key steps in a typical synthesis and purification workflow for Ethyl difluoroacetate.

In-Depth Technical Guide: Stability and Storage of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate is a fluorinated aromatic ester of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including the difluorophenyl ring and the difluoroacetate moiety, impart specific physicochemical properties that can be advantageous in the design of novel therapeutic agents. As with any specialized chemical reagent, a thorough understanding of its stability and appropriate storage conditions is paramount to ensure its integrity, purity, and optimal performance in research and development applications. This technical guide provides a comprehensive overview of the stability profile and recommended storage protocols for this compound, based on available chemical principles and data for structurally related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1228957-05-8 |

| Molecular Formula | C₁₀H₈F₄O₂ |

| Molecular Weight | 236.16 g/mol |

| Appearance | Liquid (Colorless to pale yellow) |

| Purity | Typically ≥95% |

Stability Profile

The stability of this compound is influenced by several factors, including temperature, moisture, pH, and light. Understanding these factors is crucial for preventing degradation and ensuring the long-term quality of the compound.

Thermal Stability

While specific thermal degradation data for this compound is not extensively published, esters, in general, can be susceptible to thermal decomposition at elevated temperatures. For fluorinated esters, the high electronegativity of fluorine atoms can influence bond strengths and thermal behavior. It is recommended to avoid prolonged exposure to high temperatures.

Hydrolytic Stability

The ester functional group in this compound is susceptible to hydrolysis, a chemical reaction with water that results in the cleavage of the ester bond to form the corresponding carboxylic acid (2,4-difluorophenyl)difluoroacetic acid and ethanol. This reaction can be catalyzed by both acids and bases.

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and ethanol. This process is typically faster and irreversible compared to acid-catalyzed hydrolysis.

The presence of four fluorine atoms in the molecule can significantly influence the rate of hydrolysis. The electron-withdrawing nature of the fluorine atoms on both the phenyl ring and the alpha-carbon increases the electrophilicity of the carbonyl carbon, potentially making the ester more susceptible to nucleophilic attack and subsequent hydrolysis. Recent studies on fluorinated polyesters have shown that increased fluorination can, in some cases, accelerate degradation under basic conditions.

Photostability

Recommended Storage Conditions

To maintain the purity and stability of this compound, the following storage conditions are recommended. There is some variance in supplier recommendations, with some suggesting room temperature and others refrigerated conditions. For long-term storage and to minimize potential degradation, a more cautious approach is advised.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerated (2-8 °C) | Reduces the rate of potential hydrolytic and thermal degradation. While some sources suggest room temperature for short-term storage, refrigeration is optimal for preserving long-term stability. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Minimizes contact with atmospheric moisture, thereby reducing the risk of hydrolysis. |

| Container | Tightly sealed, amber glass vial or bottle | Prevents exposure to moisture and light. Amber glass protects the compound from potential photodegradation. |

| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents, and strong reducing agents | Avoids catalytic degradation, including hydrolysis and oxidation-reduction reactions. |

Logical Flow for Ensuring Compound Stability

The following diagram illustrates the key considerations and logical workflow for maintaining the stability of this compound.

Caption: Logical workflow for maintaining the stability of the compound.

Experimental Protocols (General)

While specific, validated stability-indicating assay protocols for this compound are not publicly available, a general approach based on established principles of forced degradation studies can be outlined. Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

General Forced Degradation Protocol

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) at room temperature or slightly elevated temperature.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample or a solution of the compound to dry heat (e.g., 80 °C).

-

Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm or 365 nm) in a photostability chamber.

-

-

Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) detection.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.

The following diagram illustrates a typical experimental workflow for a forced degradation study.

Caption: Experimental workflow for forced degradation studies.

Conclusion

This compound is a valuable research chemical whose integrity is dependent on proper storage and handling. The primary degradation pathway of concern is hydrolysis of the ester linkage, which is accelerated by the presence of moisture, acids, and bases. To ensure its long-term stability and purity, it is imperative to store the compound under refrigerated, inert, and dark conditions in a tightly sealed container. Researchers should also be mindful of its incompatibility with strong acids, bases, and oxidizing/reducing agents. By adhering to these guidelines, scientists and drug development professionals can be confident in the quality of this important building block for their research endeavors.

"Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate" material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal Material Safety Data Sheet (MSDS). It is compiled from publicly available data and is not a substitute for a manufacturer-provided SDS. Always consult the official SDS from the supplier before handling this chemical.

Chemical Identification

This section provides the fundamental identification details for Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1228957-05-8[1][2][3] |

| Molecular Formula | C₁₀H₈F₄O₂[1][2][3] |

| Molecular Weight | 236.16 g/mol [3] |

| Synonyms | Benzeneacetic acid, α,α,2,4-tetrafluoro-, ethyl ester |

Physicochemical Properties

Limited quantitative data on the physicochemical properties of this specific compound is publicly available. The following table summarizes the available information.

| Property | Value | Source |

| Physical State | Liquid | [4] |

| Purity | ≥95% - 97% | [1] |

| Storage Temperature | Room temperature; 2-8°C (short term); -20°C (long term) | [1][4] |

Hazard Identification and Safety

Hazard Statements:

-

H303: May be harmful if swallowed.[3]

-

H313: May be harmful in contact with skin.[3]

-

H333: May be harmful if inhaled.[3]

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[3]

Handling and Storage

General safe handling and storage practices for laboratory chemicals should be observed.

| Aspect | Recommendation |

| Handling | Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Use personal protective equipment (PPE) as outlined in Section 5. |

| Storage | Store in a tightly sealed container in a cool, dry place.[4] Storage at room temperature or refrigerated conditions (2-8°C or -20°C) may be appropriate depending on the required purity and stability for the intended application.[1][4] |

| Incompatible Materials | Information not available. As a general precaution, avoid strong oxidizing agents, strong acids, and strong bases. |

Exposure Controls and Personal Protection

| Control Parameter | Recommendation |

| Engineering Controls | Work in a well-ventilated area with local exhaust ventilation, such as a chemical fume hood. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[3] |

| Skin Protection | Wear compatible chemical-resistant gloves (e.g., nitrile, neoprene). Wear a lab coat or other protective clothing.[3] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. |

Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound are not publicly available. The provided hazard statements suggest low acute toxicity. However, the environmental fate and long-term toxicological effects are unknown.

Experimental Applications and Protocols

This compound is primarily categorized as a "Protein Degrader Building Block".[1] This indicates its likely use in the synthesis of molecules for targeted protein degradation, a key area in drug discovery. These molecules, such as Proteolysis Targeting Chimeras (PROTACs), are designed to selectively eliminate disease-causing proteins.

Due to the proprietary nature of drug development, specific experimental protocols for the use of this compound are not publicly available. The following section provides a generalized workflow for the use of such a chemical building block in a research setting.

General Experimental Workflow for a Chemical Building Block

Caption: General laboratory workflow for using a chemical building block in synthesis.

Signaling Pathways and Biological Activity

There is no publicly available information detailing the specific biological targets or signaling pathways modulated by this compound or its derivatives. As a building block for protein degraders, it would be incorporated into a larger molecule designed to interact with a specific E3 ligase and a target protein of interest. The biological activity would be dependent on the final structure of the PROTAC or molecular glue.

The logical relationship for its intended use can be visualized as follows:

Caption: Conceptual pathway from building block to targeted protein degradation.

References

The Strategic Role of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the vast array of fluorinated building blocks, ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate stands out as a key intermediate, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of the synthesis, properties, and pivotal role of this compound, with a special focus on its application in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data on the impact of fluorination, and illustrative diagrams of relevant biological pathways and experimental workflows are presented to equip researchers with the knowledge to effectively utilize this versatile building block in their drug discovery programs.

Introduction: The Fluorine Advantage in Drug Design

The introduction of fluorine atoms into organic molecules can dramatically alter their biological activity.[1] The high electronegativity and small size of fluorine can lead to profound changes in a molecule's conformation, pKa, metabolic stability, and binding affinity to its biological target. The difluoromethyl group (-CF2H) and related difluorinated moieties are of particular interest as they can act as bioisosteres for hydroxyl groups, thiols, or amides, while offering improved lipophilicity and metabolic resistance.[1] this compound serves as a versatile precursor for introducing the 2-(2,4-difluorophenyl)-2,2-difluoroacetyl group, a moiety increasingly recognized for its potential in enhancing the potency and pharmacokinetic profile of therapeutic agents.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C10H8F4O2 | [2] |

| Molecular Weight | 236.16 g/mol | [2] |

| Appearance | Colorless to light-colored liquid | |

| Boiling Point | Not explicitly available, estimated >200 °C | |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | |

| CAS Number | 1228957-05-8 | [2] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through a palladium-catalyzed cross-coupling reaction. The following protocol is a representative example based on established methodologies for the synthesis of α-aryl-α,α-difluoroesters.

Reaction Scheme:

Materials:

-

1-Bromo-2,4-difluorobenzene

-

Ethyl bromodifluoroacetate

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Cesium carbonate (Cs2CO3)

-

Anhydrous toluene

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

-

Add anhydrous toluene to dissolve the catalyst and ligand.

-

Add 1-bromo-2,4-difluorobenzene (1.0 eq) and ethyl bromodifluoroacetate (1.2 eq).

-

Add cesium carbonate (2.0 eq).

-

The reaction mixture is heated to 100 °C and stirred vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Expected Yield: 60-80%

Core Application in Medicinal Chemistry: A Building Block for PROTACs

A primary and high-impact application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[3][4] They consist of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase (often von Hippel-Lindau (VHL) or Cereblon), and a linker connecting the two.[3][4]

The 2-(2,4-difluorophenyl)-2,2-difluoroacetate moiety can be incorporated into the PROTAC structure, typically as part of the ligand for the POI or as a component of the linker, to enhance binding affinity and improve pharmacokinetic properties.

The PROTAC Mechanism of Action

The mechanism of action of a PROTAC is a catalytic process that leads to the degradation of the target protein.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC involves a multi-step process, from synthesis to biological evaluation.

Caption: A generalized experimental workflow for PROTAC development.

Quantitative Impact of Fluorination on Drug Properties

The incorporation of the 2-(2,4-difluorophenyl)-2,2-difluoroacetate moiety is expected to favorably impact several key drug properties. While specific data for compounds containing this exact fragment are proprietary or not yet in the public domain, the following table summarizes the general effects of gem-difluorination on benzylic positions, as established in medicinal chemistry literature.

| Parameter | Non-fluorinated Analog | gem-Difluorinated Analog | Rationale for Improvement |

| Metabolic Stability (t1/2) | Lower | Higher | The C-F bond is stronger than the C-H bond, making the molecule less susceptible to oxidative metabolism by cytochrome P450 enzymes. |

| Lipophilicity (logP) | Lower | Higher | Fluorine atoms increase the lipophilicity of the molecule, which can improve membrane permeability. |

| Binding Affinity (Ki or IC50) | Variable | Often Improved | The electron-withdrawing nature of the fluorine atoms can alter the electronics of the molecule, leading to stronger interactions with the target protein through dipole-dipole or other non-covalent interactions. |

| Membrane Permeability | Lower | Higher | Increased lipophilicity generally correlates with improved passive diffusion across cell membranes. |

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its true potential is realized in the synthesis of complex and highly functionalized molecules, most notably PROTACs. The strategic introduction of the 2-(2,4-difluorophenyl)-2,2-difluoroacetyl moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate. The synthetic methodologies and conceptual frameworks presented in this guide are intended to empower researchers to leverage the "fluorine advantage" in their pursuit of novel and effective therapeutics. As the field of targeted protein degradation continues to expand, the demand for sophisticated fluorinated building blocks like this compound is certain to grow.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof - Google Patents [patents.google.com]

- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]

Ethyl 2-(2,4-Difluorophenyl)-2,2-difluoroacetate: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the properties, synthesis, and applications of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate, a key fluorinated building block in modern medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[1][2] This document provides detailed experimental protocols, quantitative data, and workflow visualizations to facilitate the use of this versatile reagent in research and development.

Core Properties

This compound is a colorless liquid at room temperature. Its structure features a difluorinated benzylic carbon and a difluorinated phenyl ring, making it a valuable synthon for introducing the gem-difluoroaryl motif into target molecules.

| Property | Value | Reference |

| CAS Number | 1228957-05-8 | [3] |

| Molecular Formula | C₁₀H₈F₄O₂ | [3] |

| Molecular Weight | 236.16 g/mol | [3] |

| Purity | ≥97% | [3] |

| Storage | Room temperature | [3] |

Synthesis of this compound

The synthesis of α-aryl-α,α-difluoroesters can be achieved through several methods, with the Reformatsky reaction and modern photoredox/copper dual catalysis being prominent examples.[4][5]

Experimental Protocol 1: Reformatsky-Type Synthesis

This protocol is adapted from general procedures for the Reformatsky reaction involving α,α-difluoroesters and aromatic aldehydes.[5][6]

Reaction Scheme:

Caption: Synthesis via Reformatsky Reaction.

Materials:

-

2,4-Difluorobenzaldehyde

-

Ethyl bromodifluoroacetate

-

Zinc dust (activated)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dehydrating agent (e.g., trifluoroacetic anhydride)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with activated zinc dust (1.2 equivalents).

-

A solution of 2,4-difluorobenzaldehyde (1.0 equivalent) and ethyl bromodifluoroacetate (1.1 equivalents) in anhydrous THF is added dropwise to the zinc suspension.

-

The reaction mixture is gently heated to initiate the reaction, which is typically indicated by a mild exotherm. The mixture is then stirred at reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, the reaction is cooled to 0°C and quenched by the slow addition of 1 M HCl.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated NaHCO₃ solution, brine, and dried over anhydrous MgSO₄.

-

The solvent is removed under reduced pressure to yield the crude β-hydroxy ester.

-

The crude product is then subjected to dehydration using a suitable agent to afford the final product, which can be purified by column chromatography.

Experimental Protocol 2: Photoredox/Copper Dual Catalysis

This protocol is based on a general method for the synthesis of ethyl aryldifluoromethylacetate derivatives.[4]

Reaction Scheme:

Caption: Photoredox/Copper Dual Catalysis Synthesis.

Materials:

-

2,4-Difluorophenylboronic acid

-

Ethyl bromodifluoroacetate

-

fac-Ir(ppy)₃ (photocatalyst)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

Sodium carbonate (Na₂CO₃)

-

Acetonitrile (CH₃CN)

Procedure:

-

To a reaction tube, add 2,4-difluorophenylboronic acid (1.0 equivalent), ethyl bromodifluoroacetate (1.5 equivalents), fac-Ir(ppy)₃ (1 mol%), Cu(OTf)₂ (5 mol%), and Na₂CO₃ (2.0 equivalents).

-

The tube is sealed, evacuated, and backfilled with nitrogen three times.

-

Anhydrous, degassed acetonitrile is added, and the mixture is stirred under blue light irradiation at room temperature for 24-48 hours.

-

The reaction progress is monitored by ¹⁹F NMR.

-

Upon completion, the reaction mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to yield the pure product.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis and characterization of related α-aryl-α,α-difluoroesters, which can be considered representative for this compound.

| Data Type | Value | Method |

| Yield | 70-90% | Photoredox/Copper Dual Catalysis[4] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.5-7.0 (m, 3H, Ar-H), 4.35 (q, J = 7.1 Hz, 2H, OCH₂), 1.30 (t, J = 7.1 Hz, 3H, CH₃) | Predicted based on similar structures[7] |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -98 to -105 (s, CF₂), -108 to -115 (m, Ar-F) | Predicted based on similar structures[7] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 164 (t, J = 33 Hz, C=O), 160-155 (m, Ar-C-F), 130-110 (m, Ar-C), 116 (t, J = 250 Hz, CF₂), 63 (OCH₂), 14 (CH₃) | Predicted based on similar structures[7] |

| Mass Spectrometry (ESI) | m/z 237.05 [M+H]⁺ | Calculated |

Applications in Synthetic Chemistry

This compound is a versatile building block for introducing the difluoromethylaryl group, a common motif in pharmaceuticals and agrochemicals.[1][2]

Experimental Protocol: Hydrolysis to the Carboxylic Acid

Reaction Scheme:

Caption: Hydrolysis to the corresponding carboxylic acid.

Procedure:

-

To a solution of this compound (1.0 equivalent) in a mixture of THF and water (3:1) is added lithium hydroxide (LiOH, 2.0 equivalents).

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

Upon completion, the THF is removed under reduced pressure.

-

The aqueous solution is acidified with 1 M HCl and extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated to give the carboxylic acid.

Logical Workflow for Drug Discovery Application

The following diagram illustrates a conceptual workflow for the utilization of this compound in a drug discovery program.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Synthesis of α-Fluorinated Areneacetates through Photoredox/Copper Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate is a valuable building block in medicinal chemistry and materials science. The incorporation of a difluoromethylene group adjacent to an aromatic ring can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity. This document provides a detailed protocol for the synthesis of this compound, based on established cross-coupling methodologies. The presented protocol offers a practical and efficient approach for obtaining the target compound in a laboratory setting.

Synthesis Approach:

The synthesis of this compound can be effectively achieved via a copper-catalyzed cross-coupling reaction. This method involves the reaction of an aryl halide, specifically 1-iodo-2,4-difluorobenzene, with ethyl bromodifluoroacetate in the presence of copper powder. This approach is advantageous due to its relatively mild reaction conditions and good functional group tolerance.

Experimental Protocol: Copper-Catalyzed Cross-Coupling

This protocol is adapted from analogous and well-documented copper-mediated cross-coupling reactions of ethyl bromodifluoroacetate with aryl halides.

Materials:

-

1-Iodo-2,4-difluorobenzene

-

Ethyl bromodifluoroacetate

-

Copper powder (activated)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous solution of ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous solution of NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and heating mantle/oil bath

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet, add activated copper powder (2.0 equivalents). The flask is then purged with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Addition of Reagents: To the flask, add anhydrous dimethylformamide (DMF) to create a suspension of the copper powder. Subsequently, add 1-iodo-2,4-difluorobenzene (1.0 equivalent) and ethyl bromodifluoroacetate (1.5 equivalents) to the reaction mixture under the inert atmosphere.

-

Reaction Conditions: The reaction mixture is heated to 80-90 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with diethyl ether and filtered through a pad of celite to remove the copper residues. The filtrate is transferred to a separatory funnel and washed sequentially with a saturated aqueous solution of ammonium chloride (2 x 50 mL) and brine (1 x 50 mL).

-

Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation:

| Reactant/Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Example Mass (g) | Example Moles (mmol) |

| 1-Iodo-2,4-difluorobenzene | 1.0 | 240.00 | 2.40 | 10.0 |

| Ethyl bromodifluoroacetate | 1.5 | 202.98 | 3.04 | 15.0 |

| Copper powder | 2.0 | 63.55 | 1.27 | 20.0 |

| Anhydrous DMF | - | 73.09 | 50 mL | - |

| Product | ||||

| This compound | - | 236.16 | (Theoretical Yield: 2.36 g) | - |

Note: The actual yield will vary depending on the specific reaction conditions and purification efficiency.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Route: Reformatsky Reaction

An alternative approach for the synthesis of a related precursor involves the Reformatsky reaction. This reaction typically employs an α-halo ester and a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[1][2][3] For the synthesis of the target molecule, this would involve the reaction of 2',4'-difluoroacetophenone with ethyl bromodifluoroacetate.

The general mechanism involves the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester to form an organozinc reagent (Reformatsky enolate).[1][2] This enolate then adds to the carbonyl group of the ketone. Subsequent acidic workup yields the β-hydroxy ester.[1][2] It is important to note that this method would produce Ethyl 2,2-difluoro-3-hydroxy-3-(2,4-difluorophenyl)propanoate, which would require a subsequent dehydroxylation step to yield the final target compound, this compound.

Conceptual Signaling Pathway of the Reformatsky Reaction

The following diagram outlines the logical progression of the Reformatsky reaction.

Caption: Logical pathway of the Reformatsky reaction for β-hydroxy ester synthesis.

Disclaimer: This document provides a theoretical protocol based on established chemical literature. All experimental work should be conducted in a well-equipped laboratory by trained personnel, following all necessary safety precautions. The reaction conditions may require optimization to achieve the desired yield and purity.

References

Application Notes and Protocols: Synthesis and Reaction Mechanism of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes on the synthesis of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate, a valuable building block in medicinal chemistry and drug development. The primary synthetic route detailed is the copper-catalyzed cross-coupling reaction between an aryl halide and a difluoroacetate reagent. A plausible reaction mechanism is elucidated, and a comprehensive experimental protocol is provided. This guide is intended to assist researchers in the efficient synthesis and application of this and structurally related compounds.

Introduction

Fluorine-containing molecules are of significant interest in the pharmaceutical industry due to the unique physicochemical properties that fluorine atoms impart, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. This compound serves as a key intermediate for the introduction of the 2,4-difluorophenyl-difluoroacetyl moiety into more complex molecules, a common structural motif in various bioactive compounds. The synthesis of this compound is therefore of considerable importance for drug discovery and development programs.

Reaction Mechanism: Copper-Catalyzed Cross-Coupling

The synthesis of this compound can be effectively achieved through a copper-catalyzed cross-coupling reaction. The proposed mechanism involves the reaction of an aryl iodide with ethyl bromodifluoroacetate in the presence of copper powder.

The reaction is believed to proceed through the following key steps:

-

Oxidative Addition: Copper(0) undergoes oxidative addition to ethyl bromodifluoroacetate to form an organocopper intermediate.

-

Formation of the Aryl Copper Species: In a parallel step, an active aryl copper species is formed from the reaction of the aryl iodide with copper.

-

Transmetalation (or equivalent coupling step): The organocopper intermediate derived from the difluoroacetate reacts with the aryl copper species.

-

Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the desired product, this compound, and regenerate the copper catalyst.

Reaction Pathway Diagram

Application Note: Synthesis of a BRD4-Targeting PROTAC Utilizing Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate

For Research Use Only. Not for use in diagnostic procedures.

Introduction